REACTION_CXSMILES
|
CS(C)=O.C[O:6][C:7]1[CH:16]=[C:15]2[C:10](C(Cl)=CC=N2)=[CH:9][C:8]=1C(N)=O.[Cl:21][C:22]1[CH:27]=[C:26]([OH:28])[CH:25]=[CH:24][C:23]=1[NH:29][C:30](NC1CC1)=[O:31].C(=O)([O-])[O-].[Cs+].[Cs+]>O>[Cl:21][C:22]1[CH:27]=[C:26]([OH:28])[CH:25]=[CH:24][C:23]=1[NH:29][C:30](=[O:31])[O:6][C:7]1[CH:16]=[CH:15][CH:10]=[CH:9][CH:8]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.983 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C2C(=CC=NC2=C1)Cl)C(=O)N
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)O)NC(=O)NC1CC1
|
Name
|
cesium carbonate
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 70° C. for 23 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the resultant crystals were then filtered off
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)O)NC(OC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.56 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 142.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |